molecular formula C13H19N3O B3037142 [4-(4-Propionylpiperazin-1-yl)phenyl]amine CAS No. 442549-70-4

[4-(4-Propionylpiperazin-1-yl)phenyl]amine

Cat. No.: B3037142
CAS No.: 442549-70-4
M. Wt: 233.31 g/mol
InChI Key: HGKMBDIMUDDXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Propionylpiperazin-1-yl)phenyl]amine is a chemical compound with the molecular formula C13H19N3O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a piperazine ring substituted with a propionyl group and an aniline moiety, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

The primary target of [4-(4-Propionylpiperazin-1-yl)phenyl]amine is the mammalian target of Rapamycin (mTOR) . mTOR is a key node in the PI3K/Akt/mTOR signaling pathway, which is often deregulated in human cancer .

Mode of Action

This compound interacts with mTOR, influencing its activity. mTOR integrates signals derived from extracellular cues, such as growth factors, energy, stress, and nutrients . The compound’s interaction with mTOR can lead to changes in these signals, affecting the regulation of growth-related cellular processes .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for regulating growth-related cellular processes, including mRNA translation, ribosome biogenesis, autophagy, and metabolism . By interacting with mTOR, this compound can influence these processes and their downstream effects .

Pharmacokinetics

The compound has high gastrointestinal (GI) absorption and is BBB permeant . Its skin permeation is -6.94 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 0.57 to 2.05 . These properties impact the compound’s bioavailability and distribution within the body .

Result of Action

The interaction of this compound with mTOR can lead to the inhibition of phosphorylation of mTORC1 and mTORC2 substrates in cells . This can affect various cellular processes, including mRNA translation, ribosome biogenesis, autophagy, and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and light exposure can influence the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Propionylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-(4-aminophenyl)piperazine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Propionylpiperazin-1-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(4-Propionylpiperazin-1-yl)phenyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

Compared to similar compounds, [4-(4-Propionylpiperazin-1-yl)phenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyl group and aniline moiety contribute to its versatility in various synthetic and research applications .

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKMBDIMUDDXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243032
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442549-70-4
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442549-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 2
Reactant of Route 2
[4-(4-Propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 3
Reactant of Route 3
[4-(4-Propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 4
[4-(4-Propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 5
Reactant of Route 5
[4-(4-Propionylpiperazin-1-yl)phenyl]amine
Reactant of Route 6
Reactant of Route 6
[4-(4-Propionylpiperazin-1-yl)phenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.